![molecular formula C5H4N4O B13024399 [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide](/img/structure/B13024399.png)
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis method suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring structure, which can act as nucleophilic or electrophilic centers.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an inhibitor of various enzymes and receptors, including c-Met protein kinase and GABA A receptors . The compound has also shown promise as a fluorescent probe and as a structural unit in polymers for use in solar cells . Additionally, it has been investigated for its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide involves its interaction with specific molecular targets and pathways. For example, as a c-Met protein kinase inhibitor, the compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent signaling. This inhibition can lead to the suppression of cancer cell proliferation and metastasis . Similarly, its interaction with GABA A receptors can modulate neurotransmitter activity, potentially leading to anxiolytic or sedative effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide include other triazole-fused heterocycles such as [1,2,3]triazolo[1,5-a]pyrazines and [1,2,4]triazolo[4,3-b]tetrazines . These compounds share structural similarities and often exhibit comparable chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific ring structure and the presence of the 7-oxide functional group. This functional group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
7-oxido-[1,2,4]triazolo[1,5-a]pyrazin-7-ium |
InChI |
InChI=1S/C5H4N4O/c10-8-1-2-9-5(3-8)6-4-7-9/h1-4H |
InChI Key |
NQGVKXNJLHZWHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC2=NC=NN21)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



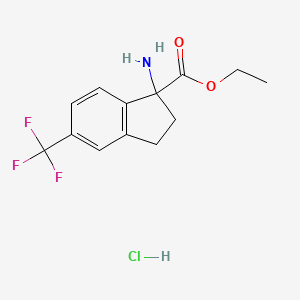
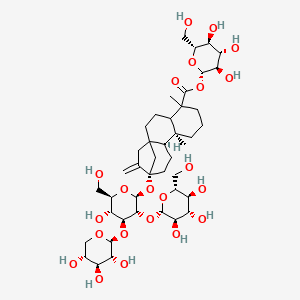
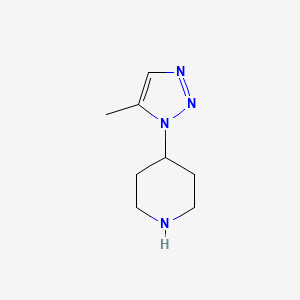
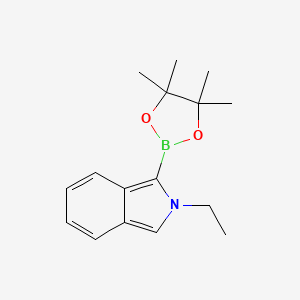
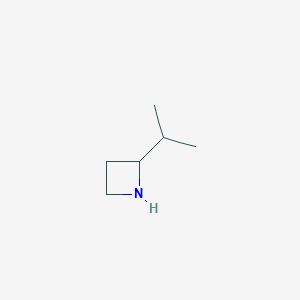
![[(1S)-1-[(3aR,6R,6aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl] benzoate](/img/structure/B13024356.png)

![6-(tert-Butyl)-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13024373.png)

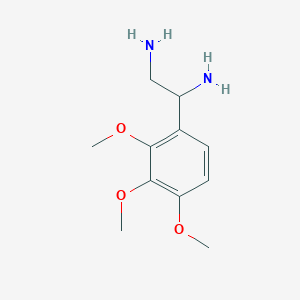
![Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13024382.png)


